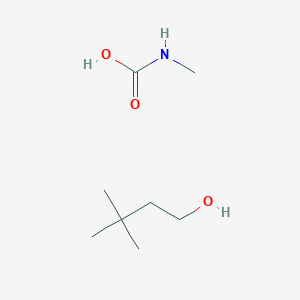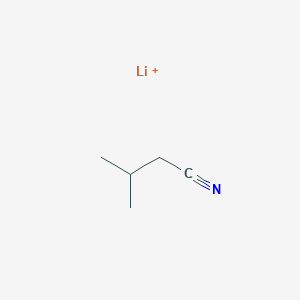![molecular formula C9H21O3PS2 B14494448 Diethyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 62999-72-8](/img/structure/B14494448.png)
Diethyl [bis(ethylsulfanyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two ethylsulfanyl groups and a diethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [bis(ethylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, tosylates, or mesylates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of diethyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, its phosphonate group can mimic phosphate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the ethylsulfanyl groups may interact with thiol-containing proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
Dimethyl [bis(ethylsulfanyl)methyl]phosphonate: Similar structure but with methyl esters instead of ethyl esters.
Diethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Uniqueness
Diethyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of both ethylsulfanyl groups and diethyl ester, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62999-72-8 |
|---|---|
Fórmula molecular |
C9H21O3PS2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[bis(ethylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C9H21O3PS2/c1-5-11-13(10,12-6-2)9(14-7-3)15-8-4/h9H,5-8H2,1-4H3 |
Clave InChI |
NBOANCNVCFVWCX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(SCC)SCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


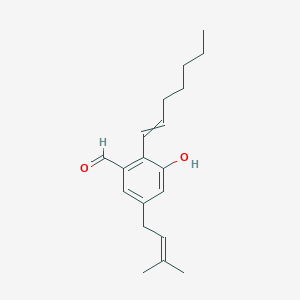
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

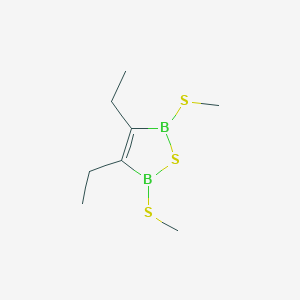
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)

![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
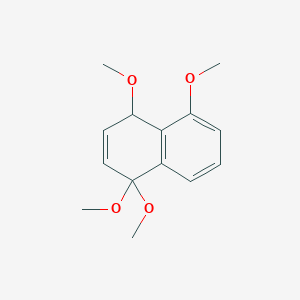
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
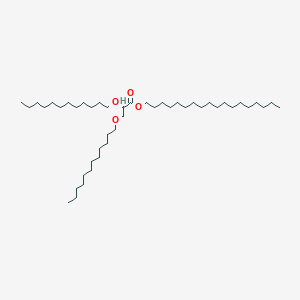
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
